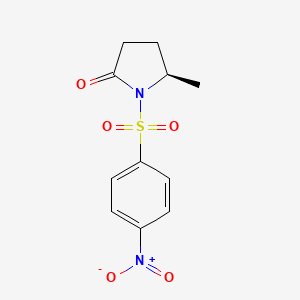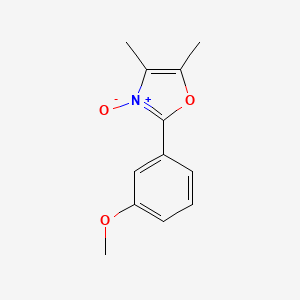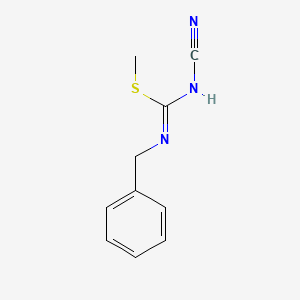
Methyl N'-benzyl-N-cyanocarbamimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N’-benzyl-N-cyanocarbamimidothioate is a chemical compound known for its unique structure and properties. It belongs to the class of N-substituted-N’-cyanocarbamimidothioates, which are derived from dimethyl N-cyanodithioiminocarbonate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl N’-benzyl-N-cyanocarbamimidothioate can be synthesized through the reaction of dimethyl N-cyanodithioiminocarbonate with arylamine or alkylamine compounds in refluxing ethanol solution. This method yields the desired product efficiently
Industrial Production Methods
While specific industrial production methods for Methyl N’-benzyl-N-cyanocarbamimidothioate are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N’-benzyl-N-cyanocarbamimidothioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyanocarbamimidothioate group is replaced by other nucleophiles.
Oxidation and Reduction: The thioamide group can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioamide group can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Applications De Recherche Scientifique
Methyl N’-benzyl-N-cyanocarbamimidothioate has been explored for various scientific research applications, including:
Mécanisme D'action
The mechanism of action of Methyl N’-benzyl-N-cyanocarbamimidothioate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. For example, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Methyl N’-benzyl-N-cyanocarbamimidothioate include other N-substituted-N’-cyanocarbamimidothioates, such as:
- Methyl N-(4-methoxyphenylmethyl)-N’-cyanocarbamimidothioate
- Methyl N-[1-(phenylmethyl)-4-piperidinyl]-N’-cyanocarbamimidothioate
Uniqueness
Methyl N’-benzyl-N-cyanocarbamimidothioate is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
5863-81-0 |
|---|---|
Formule moléculaire |
C10H11N3S |
Poids moléculaire |
205.28 g/mol |
Nom IUPAC |
methyl N'-benzyl-N-cyanocarbamimidothioate |
InChI |
InChI=1S/C10H11N3S/c1-14-10(13-8-11)12-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,13) |
Clé InChI |
SOJKHYSLBQGGFZ-UHFFFAOYSA-N |
SMILES canonique |
CSC(=NCC1=CC=CC=C1)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13909381.png)
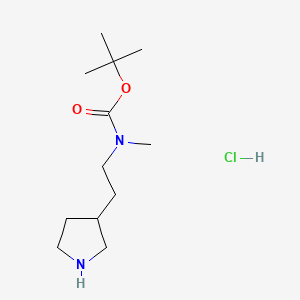
![2,5-Dioxa-7-azaspiro[3.4]octan-6-one](/img/structure/B13909385.png)

![Tert-butyl 9,9-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid](/img/structure/B13909393.png)
![Ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13909413.png)
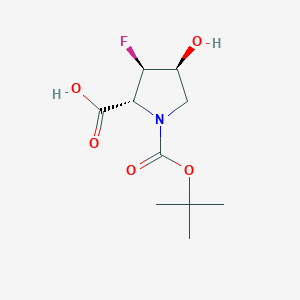
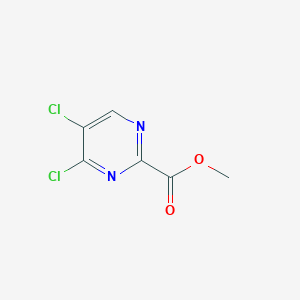
![(R)-Cyclopropyl[3-[[4-[6-methoxy-2-(2-naphthyl)-1-benzimidazolyl]-2-pyrimidinyl]amino]-1-piperidyl]methanone](/img/structure/B13909439.png)


